2-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile
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Overview
Description
2-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C13H13F3N2 It is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that facilitate the formation of the C-F bond.
Formation of the Benzonitrile Moiety: The benzonitrile group can be introduced through the reaction of a suitable benzyl halide with a cyanide source, such as sodium cyanide (NaCN).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation of pyridine to piperidine.
Trifluoromethylation: Employing reagents like trifluoromethyl sulfonates in the presence of a base to introduce the trifluoromethyl group.
Nitrile Formation: Reacting benzyl halides with cyanide sources under controlled conditions to form the benzonitrile moiety.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety, using reagents such as sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
2-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophil
Properties
IUPAC Name |
2-piperidin-1-yl-3-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2/c14-13(15,16)11-6-4-5-10(9-17)12(11)18-7-2-1-3-8-18/h4-6H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCXVOWZZQCDFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=C2C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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